1-éthanesulfonate de 2,3,4,5,6-pentafluorophényle

Vue d'ensemble

Description

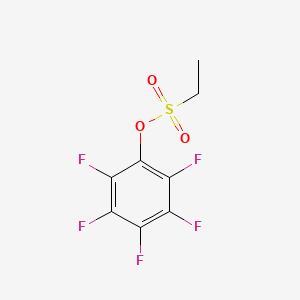

2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate: is a fluorinated organic compound with the molecular formula C8H5F5O3S and a molecular weight of 276.18 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

Organic Synthesis

PFPE serves as a versatile reagent in organic synthesis. Its electrophilic nature, enhanced by the pentafluorophenyl group, allows it to participate in a variety of chemical reactions:

- Nucleophilic Substitution Reactions : PFPE can engage in nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives. This property is particularly useful in synthesizing biologically active compounds and studying biomolecular interactions.

- Carbosulfenylation : Recent studies have highlighted its role in enantioselective intramolecular carbosulfenylation reactions. This process involves the introduction of sulfur-containing groups into organic molecules, which can significantly alter their biological activity .

Table 1: Comparison of Reaction Types Involving PFPE

| Reaction Type | Description | Applications |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Synthesis of biologically active molecules |

| Carbosulfenylation | Introduces sulfur groups into organic compounds | Modifying drug candidates |

| 1,3-Dipolar Cycloaddition | Forms isoxazoles through cycloaddition with nitrile oxides | Development of anti-HIV agents |

Bioconjugation Chemistry

PFPE is extensively used in bioconjugation chemistry due to its reactive ester functionality. It facilitates the attachment of biomolecules such as proteins and peptides to surfaces or other molecules:

- Single-Chain Polymer Nanoparticles (SCNPs) : PFPE-functionalized SCNPs have been developed for controlled delivery of therapeutics. These nanoparticles are formed via intramolecular collapse of polymer chains and can be functionalized without altering their core structure .

- Protein Conjugation : The activated ester groups in PFPE allow for efficient conjugation with amines found on protein surfaces. This capability is crucial for creating targeted drug delivery systems and diagnostic tools .

Material Science

In material science, PFPE is utilized for developing advanced materials with specific properties:

- Polymer Functionalization : PFPE can be incorporated into polymer matrices to enhance their chemical stability and functionality. This modification allows for the creation of materials that can respond to environmental stimuli or deliver drugs in a controlled manner .

- Affinity Chromatography : PFPE derivatives have been synthesized as candidates for use in affinity chromatography, which is essential for purifying biomolecules based on their specific interactions .

Case Studies and Research Findings

Several studies have documented the effectiveness of PFPE in various applications:

- A study demonstrated the successful synthesis of isoxazolidinyl sulfonamides using PFPE as a precursor. These compounds exhibited anti-HIV activity at micromolar concentrations, showcasing the potential therapeutic applications of PFPE derivatives .

- Research into SCNPs highlighted their ability to encapsulate therapeutic agents while maintaining stability and functionality. The incorporation of PFPE moieties facilitated efficient targeting and release mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate typically involves the reaction of pentafluorophenol with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Esterification: It can be used as an esterifying agent in the synthesis of esters from carboxylic acids.

Common Reagents and Conditions:

Major Products Formed:

Nucleophilic substitution: The major products are substituted phenyl ethanesulfonates.

Esterification: The major products are esters of pentafluorophenyl ethanesulfonate.

Mécanisme D'action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the sulfonate group, making it more reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparaison Avec Des Composés Similaires

2,3,4,5,6-Pentafluorophenylacetic acid: This compound shares the pentafluorophenyl group but has a different functional group (carboxylic acid) instead of the ethanesulfonate.

2,3,4,5,6-Pentafluorophenyl trifluoroacetate: Another fluorinated compound with similar reactivity but different functional groups.

Uniqueness: 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate is unique due to its combination of the pentafluorophenyl group and the ethanesulfonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes .

Activité Biologique

2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate (PFPE) is a fluorinated aromatic sulfonate compound that has garnered attention in biochemical research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

- Molecular Formula : C8H5F5O3S

- Molar Mass : Approximately 292.18 g/mol

- Structure : The compound features a pentafluorophenyl group attached to an ethanesulfonate moiety, which enhances its electrophilic character and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of PFPE can be attributed to several mechanisms:

- Electrophilic Reactivity : The presence of multiple fluorine atoms increases the electrophilicity of the compound, allowing it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids.

- Modification of Biomolecules : PFPE is being explored for its ability to modify biomolecules, which can aid in understanding their structure and function. This modification capability is crucial in the study of protein interactions and gene expression regulation .

- Potential Enzyme Inhibition : Research indicates that PFPE may act as an enzyme inhibitor, potentially impacting various metabolic pathways. The sulfonate group can form hydrogen bonds with active site residues in enzymes, thereby inhibiting their activity.

Case Studies and Research Findings

-

Inflammatory Response Modulation :

- A study investigated the effects of PFPE on bradykinin receptor signaling pathways. It was found that PFPE could enhance the secretion of inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) in cell cultures expressing the bradykinin 1 receptor. This suggests a role for PFPE in modulating inflammatory responses .

-

Antimicrobial Activity :

- PFPE has been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses significant activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Synthesis and Reactivity Studies :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O3S/c1-2-17(14,15)16-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWDCZRRFOAOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382441 | |

| Record name | pentafluorophenyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597553-60-1 | |

| Record name | pentafluorophenyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.